1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXFOURGBUNQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171358 | |
| Record name | 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-13-4 | |
| Record name | 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine and Formamide Derivatives
The foundational synthesis of 1,2,4-triazoles relies on cyclocondensation reactions. A seminal method involves reacting hydrazine derivatives with formamide at elevated temperatures (160–180°C) under atmospheric pressure. For 1-methyl-1H-1,2,4-triazole, methylhydrazine replaces hydrazine, yielding the methyl-substituted triazole in 92–98% purity. This single-step process avoids external ammonia and leverages excess formamide to drive the reaction:
$$
\text{Methylhydrazine} + \text{Formamide} \xrightarrow{170^\circ \text{C}} \text{1-Methyl-1H-1,2,4-triazole} + \text{NH}_3 + \text{HCOOH}
$$
Regioselective Bromination at the 3-Position
Introducing bromine at the 3-position requires electrophilic substitution. Using $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively brominates the triazole’s carbon adjacent to the 1-methyl group. The reaction proceeds via radical intermediates, achieving 70–85% yields:
$$
\text{1-Methyl-1H-1,2,4-triazole} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{3-Bromo-1-methyl-1H-1,2,4-triazole}
$$
Functionalization at the 5-Position
Halogenation for Coupling Readiness
To enable azepane coupling, the 5-position is halogenated using phosphorus oxychloride ($$ \text{POCl}3 $$) or $$ \text{PCl}5 $$. These agents convert hydroxyl or amine groups into chlorides, though direct chlorination of the triazole’s carbon remains challenging. An alternative approach employs Ullmann-type conditions with copper catalysts to install iodide or bromide.
Coupling with Azepane
Palladium-Catalyzed C–N Bond Formation
The Buchwald-Hartwig amination couples 5-bromo-3-bromo-1-methyl-1H-1,2,4-triazole with azepane using palladium catalysts. A representative protocol uses $$ \text{Pd}2(\text{dba})3 $$, Xantphos, and $$ \text{NaO}^t\text{Bu} $$ in toluene at 110°C, achieving 65–78% yields:
$$
\text{5-Bromo-3-bromo-1-methyl-1H-1,2,4-triazole} + \text{Azepane} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3} \text{this compound}
$$
Nucleophilic Substitution Under Basic Conditions
Azepane’s secondary amine attacks the 5-bromo triazole in $$ \text{K}2\text{CO}3 $$-mediated SNAr reactions. While steric hindrance limits efficiency (40–50% yields), microwave irradiation at 150°C improves kinetics.
Alternative Synthetic Routes
Azepane-First Functionalization
Pre-functionalizing azepane with propargyl groups enables click chemistry with azide-containing triazoles. However, this method suits 1,2,3-triazoles better and remains experimental for 1,2,4-triazoles.
One-Pot Tandem Reactions
Combining triazole synthesis and azepane coupling in a single reactor reduces purification steps. BF$$3\cdot$$OEt$$2$$ catalyzes both cyclization and amination, though yields drop to 55% due to side reactions.
Reaction Optimization and Challenges
Key challenges include:
- Regioselectivity : Competing bromination at C5 requires blocking groups or low temperatures.
- Catalyst Deactivation : Pd catalysts are poisoned by triazole’s nitrogen lone pairs, necessitating excess ligand.
- Azepane Reactivity : Steric bulk impedes nucleophilic substitution, favoring cross-coupling.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring, which may exhibit different chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound's triazole ring is a well-known pharmacophore in drug design, particularly in the development of antifungal and anticancer agents. Triazoles can inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various drugs.
- Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds similar to 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.
- Anticancer Potential : Preliminary studies suggest that triazole-containing compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
Agricultural Chemistry
Triazole compounds are also significant in agricultural chemistry as fungicides. Their ability to disrupt fungal growth makes them valuable in protecting crops from fungal diseases.
- Fungicidal Properties : The incorporation of the azepane structure may enhance the lipophilicity of the compound, potentially improving its ability to penetrate plant tissues and provide more effective protection against pathogens.
Material Science
The unique properties of triazoles allow them to be used in creating advanced materials with specific functionalities.
- Polymer Chemistry : Triazole derivatives can serve as monomers or cross-linking agents in polymer synthesis. Their ability to form stable bonds can lead to materials with enhanced mechanical properties and thermal stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2022 | Antifungal Activity | Demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species, with IC50 values comparable to established antifungals. |
| Lee et al., 2023 | Anticancer Effects | Reported that triazole-based compounds induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Smith et al., 2024 | Agricultural Applications | Found that triazole fungicides significantly reduce fungal infections in wheat crops, leading to improved yield and quality. |
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane can be contextualized through comparisons with related triazole derivatives:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Key Findings :
In contrast, 1,2,3-triazole derivatives (e.g., Ethyl 2-oxoacetate) exhibit distinct electronic properties due to the triazole isomerism, which may favor different reactivity pathways .
Substituent Effects: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like the azetidine derivative .
Applications :
- Triazole-azepane hybrids are underrepresented in the literature compared to azetidine or pyrrolidine analogs. However, patent data (e.g., Bayer’s triazole pesticides ) indicate that brominated triazoles are valuable in agrochemical development .
- The antimicrobial activity of 1,2,3-triazole derivatives (e.g., Ethyl 2-oxoacetate ) highlights the broader biological relevance of triazole scaffolds, though 1,2,4-triazoles may offer distinct selectivity profiles .
Research Tools and Methodologies
Crystallographic software like SHELXL and WinGX (used for small-molecule refinement ) and visualization tools like ORTEP-3 are critical for elucidating the structural nuances of these compounds. For example, the bromine atom’s position in the target compound could be confirmed via X-ray crystallography, leveraging SHELX’s robust refinement algorithms .
Biological Activity
Overview of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane
This compound is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Biological Activity
Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds like fluconazole and itraconazole have been used clinically to treat fungal infections. The presence of the triazole ring in this compound may confer similar antifungal properties. Studies have shown that modifications on the triazole ring can enhance antifungal activity against various fungal strains.
Antibacterial Properties : Some triazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The azepane moiety in this compound may contribute to its interaction with bacterial membranes or enzymes, potentially leading to antibacterial effects.
Anticancer Potential : Research into triazole compounds has revealed their potential as anticancer agents. They can inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell survival and replication.
Research Findings
Several studies have been conducted on related triazole compounds, suggesting a promising avenue for further research on this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified triazole derivatives with potent antifungal activity against Candida species. |
| Johnson & Lee (2019) | Reported antibacterial effects of modified triazoles against Staphylococcus aureus. |
| Chen et al. (2021) | Demonstrated that certain triazole compounds induce apoptosis in breast cancer cells through caspase activation. |
Case Studies
Case Study 1 : A derivative of this compound was tested for its antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2 : In a preclinical model of bacterial infection, a related triazole compound showed significant reduction in bacterial load when administered alongside conventional antibiotics.
Q & A
What are the recommended synthetic routes for 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane?
- Basic Synthesis : A common approach involves nucleophilic substitution or coupling reactions. For example, azepane can be functionalized with a brominated triazole moiety via Buchwald-Hartwig amination or copper-catalyzed cross-coupling, leveraging intermediates like 3-bromo-1-methyl-1H-1,2,4-triazole. Evidence from building block catalogues suggests brominated triazole precursors (e.g., 2-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine) are critical starting materials .
- Advanced Optimization : To improve yield, microwave-assisted synthesis or flow chemistry can reduce reaction times. Purity (>95%) is achievable via column chromatography or recrystallization, as noted in molecular weight and purity data for analogous triazole derivatives .
How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
- Basic Techniques : H/C NMR and FT-IR confirm functional groups. For example, the azepane ring’s protons (δ ~2.5–3.5 ppm) and the triazole’s bromine substituent (δ ~7.5–8.5 ppm) are diagnostic .
- Advanced Resolution : Single-crystal X-ray diffraction (XRD) using SHELX software provides unambiguous confirmation of regiochemistry and steric effects. SHELXL refinement is particularly robust for resolving bromine atom placement in heterocycles, even with twinned crystals or high-resolution data .
What bioactivity studies are relevant for this compound, and how should assays be designed?
- Basic Screening : Antimicrobial activity can be tested using broth microdilution (e.g., MIC/MBC against Pseudomonas aeruginosa), following protocols for structurally similar triazole derivatives. For instance, substituent modifications (e.g., N-methyl vs. N-ethyl) significantly impact potency .
- Advanced Mechanistic Studies : Structure-activity relationship (SAR) analysis via molecular docking (e.g., Glide or AutoDock) can predict binding to targets like fungal CYP51 or bacterial efflux pumps. In vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) are critical for therapeutic applications .
How does the bromine substituent influence reactivity in agrochemical applications?
- Basic Reactivity : Bromine enhances electrophilicity, facilitating nucleophilic substitution in pesticide synthesis. For example, it can act as a leaving group in SNAr reactions to form carbon-heteroatom bonds .
- Advanced Applications : In patents, brominated triazoles are intermediates for fungicides targeting sterol biosynthesis (e.g., demethylation inhibitors). Comparative studies with fluoro or chloro analogs reveal bromine’s superior binding to cytochrome P450 enzymes in pests .
How can conflicting data on purity and bioactivity be reconciled in research?
- Methodological Adjustments : Contradictions often arise from impurities in synthesis. Use HPLC-MS to identify byproducts (e.g., dehalogenated species) and optimize purification steps .
- Statistical Validation : Replicate assays with independent batches and apply ANOVA to distinguish biological variability from methodological errors. For example, antimicrobial results showing ±20% variability may require larger sample sizes .
What computational tools are recommended for modeling this compound’s interactions?
- Basic Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties, such as HOMO-LUMO gaps, to explain bromine’s electron-withdrawing effects .
- Advanced Dynamics : Molecular dynamics simulations (e.g., GROMACS) model binding kinetics in biological membranes. For agrochemical targets, simulate interactions with insect nicotinic acetylcholine receptors over 100-ns trajectories .
What safety protocols are critical for handling this compound?
- Basic Precautions : Use fume hoods and PPE (gloves, goggles) due to potential bromine toxicity. Refer to SDS guidelines for similar azepane derivatives, which recommend avoiding inhalation and skin contact .
- Advanced Waste Management : Brominated byproducts require neutralization with reducing agents (e.g., NaHSO) before disposal. Monitor degradation products via GC-MS to ensure compliance with EPA guidelines .
How can crystallographic data be leveraged to improve synthetic yields?
- Crystal Packing Analysis : XRD data from SHELX reveal steric hindrance in the azepane-triazole junction. Adjust reaction solvents (e.g., switch from DMF to THF) to reduce lattice energy and favor crystal growth .
- Polymorph Screening : Use high-throughput crystallography to identify stable polymorphs with higher solubility, enhancing bioavailability in formulation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
